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Compound of Interest

Compound Name:
1-Methyl-4-

(methylamino)piperidine

Cat. No.: B147313 Get Quote

A Technical Guide for Researchers and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold

due to its favorable physicochemical and pharmacokinetic properties. Its three-dimensional

structure allows for the precise spatial arrangement of substituents, facilitating optimal

interactions with biological targets. Furthermore, the basic nitrogen atom, which is readily

protonated at physiological pH, can form crucial ionic bonds with receptor sites and enhance

aqueous solubility. This guide focuses on a specific, valuable derivative, 1-methyl-4-
(methylamino)piperidine, and its role as a versatile building block in the design and synthesis

of novel therapeutic agents, particularly for disorders of the central nervous system (CNS).

Physicochemical Properties
1-Methyl-4-(methylamino)piperidine, also known as N,1-dimethylpiperidin-4-amine, is a

small, diamine-containing heterocyclic compound. Its key physicochemical properties are

summarized below.
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Property Value

CAS Number 73579-08-5

Molecular Formula C₇H₁₆N₂

Molecular Weight 128.22 g/mol

IUPAC Name N,1-dimethylpiperidin-4-amine

Physical Form Clear liquid

Boiling Point 165-168 °C

Data sourced from PubChem and commercial supplier information.

Synthesis of 1-Methyl-4-(methylamino)piperidine
The synthesis of 1-methyl-4-(methylamino)piperidine is most commonly achieved through

the reductive amination of 1-methyl-4-piperidone with methylamine. This reaction proceeds via

the formation of an intermediate imine or enamine, which is then reduced in situ to the desired

secondary amine.

Experimental Protocol: Synthesis via Reductive
Amination
Objective: To synthesize 1-methyl-4-(methylamino)piperidine from 1-methyl-4-piperidone

and methylamine.

Materials:

1-Methyl-4-piperidone

Methylamine (as a solution in THF, EtOH, or as hydrochloride salt)

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[1]

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or methanol)

Acetic acid (if using NaBH₃CN or to facilitate imine formation)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Standard laboratory glassware and magnetic stirrer

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an

inert atmosphere (e.g., nitrogen or argon), add 1-methyl-4-piperidone (1.0 equivalent) and

the chosen anhydrous solvent (e.g., DCM, 10 mL per gram of piperidone).

Amine Addition: Add methylamine (1.1-1.5 equivalents). If using a solution, add it dropwise. If

using the hydrochloride salt, it may be necessary to add a non-nucleophilic base like

triethylamine (1.1 equivalents) to liberate the free amine.

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation

of the intermediate imine/enamine. The reaction can be gently warmed if necessary.

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add the reducing agent, either

sodium triacetoxyborohydride or sodium cyanoborohydride (1.2-1.5 equivalents), portion-

wise, ensuring the temperature remains below 20 °C. If using NaBH₃CN, the reaction is often

buffered with a small amount of acetic acid to maintain a pH of ~6-7.

Reaction Progression: Allow the reaction to warm to room temperature and stir for an

additional 12-24 hours, or until reaction completion is confirmed by a suitable analytical

method (e.g., TLC, LC-MS).

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃

solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

Extraction: Separate the organic layer. Extract the aqueous layer with the organic solvent

(e.g., DCM, 3 x 20 mL).

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or

MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude

product.
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Purification: The crude 1-methyl-4-(methylamino)piperidine can be purified by distillation

or column chromatography on silica gel to afford the final product as a clear liquid.
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Synthetic workflow for 1-methyl-4-(methylamino)piperidine.

Applications in Drug Discovery
The 1-methyl-4-(methylamino)piperidine scaffold is a key building block for synthesizing

compounds targeting CNS disorders. The secondary amine at the 4-position provides a

convenient handle for further chemical modification, allowing for the exploration of structure-

activity relationships (SAR) and the optimization of pharmacological properties. Two prominent

areas of application are in the development of acetylcholinesterase inhibitors and opioid

receptor modulators.

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's
Disease

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b147313?utm_src=pdf-body
https://www.benchchem.com/product/b147313?utm_src=pdf-body-img
https://www.benchchem.com/product/b147313?utm_src=pdf-body
https://www.benchchem.com/product/b147313?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147313?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Background: Alzheimer's disease is characterized by a deficit in the neurotransmitter

acetylcholine (ACh). One therapeutic strategy is to inhibit acetylcholinesterase (AChE), the

enzyme responsible for the breakdown of ACh in the synaptic cleft, thereby increasing the

concentration and duration of action of ACh.

Role of the Scaffold: The 1-methyl-4-(methylamino)piperidine core can be incorporated into

larger molecules designed to bind to the active site of AChE. The basic nitrogen of the

piperidine ring can interact with the peripheral anionic site (PAS) of the enzyme, while

substituents on the secondary amine can be designed to interact with the catalytic active site

(CAS).

Quantitative Data on Related Piperidine Derivatives:

Compound Target IC₅₀ (nM)
Selectivity (AChE
vs. BuChE)

Compound 21¹ AChE 0.56 ~18,000-fold

Compound 19² AChE 1.2 ~34,700-fold

E2020 (Donepezil)³ AChE 5.7 ~1,250-fold

¹ 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride ²

1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride ³ 1-benzyl-4-[(5,6-

dimethoxy-1-oxoindan-2-yl)methyl]piperidine

While not direct derivatives of 1-methyl-4-(methylamino)piperidine, these examples illustrate

the high potency that can be achieved with substituted piperidine scaffolds.
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Mechanism of AChE Inhibition in a Cholinergic Synapse.

Opioid Receptor Modulators for Analgesia
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Background: Opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) subtypes, are G-

protein coupled receptors (GPCRs) that mediate the analgesic effects of both endogenous and

exogenous opioids.

Role of the Scaffold: The 4-aminopiperidine scaffold is a core component of the highly potent

fentanyl class of synthetic opioids. The 1-methyl-4-(methylamino)piperidine core can serve

as a starting point for the synthesis of novel opioid receptor ligands. The orientation of

substituents on the piperidine ring and the secondary amine is critical for receptor affinity and

selectivity.

Quantitative Data on Related Piperidine Derivatives:

Compound Receptor Kᵢ (nM)

Fentanyl µ 0.39

Sufentanil µ 0.04

Alfentanil µ 1.1

Remifentanil µ 1.4

These fentanyl analogs, which feature a 4-anilidopiperidine core, highlight the potent µ-opioid

receptor affinity achievable with this scaffold.
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Opioid Receptor G-protein Coupled Signaling Pathway.

Experimental Protocols for Biological Assays
Acetylcholinesterase Inhibition Assay (Ellman's Method)
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Objective: To determine the in vitro potency of a test compound to inhibit AChE activity.

Principle: This colorimetric assay measures the activity of AChE by monitoring the production of

thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-

dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), which has a

yellow color and can be quantified spectrophotometrically at 412 nm.

Materials:

Acetylcholinesterase (AChE) enzyme solution

Acetylthiocholine iodide (ATCI) substrate solution

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

Phosphate buffer (0.1 M, pH 8.0)

Test compound stock solutions (in DMSO or other suitable solvent)

96-well microplate

Microplate reader

Procedure:

Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.

Assay Plate Setup (in triplicate):

Blank: 150 µL buffer + 10 µL DTNB + 10 µL ATCI.

Control (100% activity): 140 µL buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL

solvent.

Test Sample: 140 µL buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound

solution (at various concentrations).
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Pre-incubation: Add all components except the substrate (ATCI) to the wells. Incubate the

plate for 10-15 minutes at a controlled temperature (e.g., 25 °C or 37 °C) to allow the

inhibitor to interact with the enzyme.

Reaction Initiation: Add 10 µL of the ATCI solution to all wells to start the reaction.

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the

change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes).

Data Analysis:

Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).

Determine the percentage of inhibition for each concentration of the test compound: %

Inhibition = [1 - (Vinhibitor / Vcontrol)] * 100

Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a

suitable model to determine the IC₅₀ value.

Opioid Receptor Binding Assay (Radioligand
Competition)
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific opioid receptor

subtype (e.g., µ-opioid receptor).

Principle: This assay measures the ability of a test compound to compete with a radiolabeled

ligand (e.g., [³H]-DAMGO for the µ-opioid receptor) for binding to the receptor in a membrane

preparation.

Materials:

Cell membranes expressing the target opioid receptor

Radioligand (e.g., [³H]-DAMGO)

Test compound stock solutions

Non-specific binding control (e.g., Naloxone at a high concentration)
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Glass fiber filters

Cell harvester

Scintillation counter and scintillation fluid

Procedure:

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold

assay buffer to a specific protein concentration.

Assay Plate Setup (in triplicate):

Total Binding: Assay buffer, radioligand, and membrane suspension.

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and

membrane suspension.

Competitive Binding: Assay buffer, radioligand, varying concentrations of the test

compound, and membrane suspension.

Incubation: Incubate the plate for a sufficient time (e.g., 60-120 minutes) at a controlled

temperature (e.g., 25 °C) to reach binding equilibrium.

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass

fiber filters using a cell harvester. The filters will trap the membranes with the bound

radioligand.

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound

radioligand.

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and

measure the radioactivity in counts per minute (CPM) using a scintillation counter.

Data Analysis:
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Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific

Binding (CPM).

Determine the percentage of specific binding for each concentration of the test compound.

Plot the percentage of specific binding versus the logarithm of the test compound

concentration to generate a competition curve and determine the IC₅₀ value.

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion
1-Methyl-4-(methylamino)piperidine is a valuable and versatile building block in drug

discovery, particularly for CNS-targeting agents. Its straightforward synthesis via reductive

amination and the presence of a modifiable secondary amine make it an attractive starting

point for the development of libraries of compounds for screening against various biological

targets. The demonstrated success of the broader piperidine scaffold in producing potent

acetylcholinesterase inhibitors and opioid receptor modulators underscores the potential of

derivatives of 1-methyl-4-(methylamino)piperidine in the ongoing search for novel and

improved therapeutics. The experimental protocols provided herein offer a foundation for the

synthesis and pharmacological evaluation of such compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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